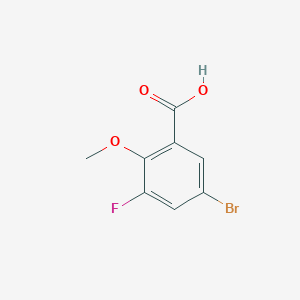

5-Bromo-3-fluoro-2-methoxybenzoic acid

Description

BenchChem offers high-quality 5-Bromo-3-fluoro-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVFQSUAWMFWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-fluoro-3-methoxybenzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Substituted benzoic acids, in particular, represent a class of compounds with significant potential, serving as versatile scaffolds in the synthesis of pharmaceuticals and functional materials. This guide provides a comprehensive technical overview of the physicochemical properties of 5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS No. 1782260-95-0).

This document is intended for researchers, medicinal chemists, and formulation scientists. It aims to provide a foundational understanding of the key physicochemical parameters of this molecule, offering both predicted data and detailed, field-proven experimental protocols for their empirical determination. A thorough grasp of these properties is crucial for predicting a compound's behavior in biological systems, optimizing its synthesis, and developing robust formulations.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is the unambiguous confirmation of its structure.

Chemical Name: 5-Bromo-2-fluoro-3-methoxybenzoic acid CAS Number: 1782260-95-0[1] Molecular Formula: C₈H₆BrFO₃ Molecular Weight: 249.04 g/mol [1]

The structure of 5-Bromo-2-fluoro-3-methoxybenzoic acid, featuring a benzene ring substituted with a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group, dictates its electronic and steric properties. The interplay of these functional groups—the electron-withdrawing nature of the halogens and the carboxylic acid, and the electron-donating, yet sterically influential, methoxy group—governs its reactivity, acidity, and intermolecular interactions.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial assessments of a molecule's characteristics. These predictions are instrumental in the early stages of research for guiding experimental design.

| Property | Predicted Value | Data Source |

| Molecular Weight | 249.04 g/mol | Fluorochem[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.38 | Fluorochem[1] |

| Hydrogen Bond Donors | 1 | Fluorochem[1] |

| Hydrogen Bond Acceptors | 3 | Fluorochem[1] |

Insight for the Researcher: The predicted LogP value of 2.38 suggests that 5-Bromo-2-fluoro-3-methoxybenzoic acid possesses moderate lipophilicity. This is a critical parameter in drug development, influencing a compound's ability to cross cell membranes and its overall pharmacokinetic profile. According to Lipinski's Rule of Five, a well-established guideline for predicting the druglikeness of a molecule, this compound adheres to the criteria of having a molecular weight under 500 Daltons, a LogP value below 5, and fewer than 5 hydrogen bond donors and 10 hydrogen bond acceptors. This profile suggests a favorable starting point for oral bioavailability.

Experimental Determination of Physicochemical Properties

While predictive models are useful, empirical data is the gold standard in chemical characterization. The following sections detail robust experimental protocols for determining the key physicochemical properties of 5-Bromo-2-fluoro-3-methoxybenzoic acid.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

Methodology: Capillary Melting Point Determination

This method relies on the precise observation of the temperature at which the solid-to-liquid phase transition occurs.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: A small amount of dry 5-Bromo-2-fluoro-3-methoxybenzoic acid is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.

-

Measurement: The loaded capillary is placed in a calibrated melting point apparatus.

-

Initial Heating: The temperature is raised rapidly to approximately 20°C below the anticipated melting point.

-

Fine Heating: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]

-

Observation: The temperatures at which the first droplet of liquid appears (T1) and at which the entire sample becomes a clear liquid (T2) are recorded.[3]

-

Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1°C) is indicative of high purity.[2]

Solubility

Solubility is a critical factor influencing a compound's bioavailability and formulation possibilities. Qualitative solubility tests in various solvents provide insights into the compound's polarity and acidic/basic nature.

Methodology: Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of the compound in a range of aqueous and organic solvents.

Caption: Qualitative Solubility Testing Workflow.

Detailed Protocol:

-

Preparation: Approximately 25 mg of 5-Bromo-2-fluoro-3-methoxybenzoic acid is added to a test tube containing 0.5 mL of the test solvent.

-

Mixing: The mixture is vortexed or agitated vigorously for 30 seconds.

-

Observation: The sample is visually inspected for dissolution.

-

Solvents for Testing:

-

Water: To assess hydrophilicity. Given the presence of the polar carboxylic acid group and the hydrophobic substituted benzene ring, low to moderate solubility in water is expected.

-

5% Aqueous NaOH: To test for acidic character. As a carboxylic acid, it is expected to be soluble in a basic solution due to the formation of the sodium salt.

-

5% Aqueous NaHCO₃: To differentiate between strong and weak acids. Carboxylic acids are generally strong enough to react with sodium bicarbonate, releasing CO₂ gas and dissolving.

-

5% Aqueous HCl: To test for basic character. No significant solubility is expected.

-

Organic Solvents (e.g., Ethanol, Acetone, DMSO): To assess solubility in common organic media used for reactions and formulations. Good solubility is anticipated in these solvents.

-

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is a critical determinant of a drug's absorption and distribution, as it dictates the extent of ionization at a given pH.

Methodology: Potentiometric Titration

This classic method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

-

Solution Preparation: An accurately weighed sample of 5-Bromo-2-fluoro-3-methoxybenzoic acid is dissolved in a suitable solvent system (e.g., a water-methanol or water-ethanol mixture to ensure complete dissolution).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

pH Monitoring: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, ensuring the solution is well-stirred and the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of NaOH added.

-

pKa Determination: The equivalence point (the point of steepest inflection) is identified. The volume of NaOH at the half-equivalence point is determined, and the corresponding pH on the curve is the pKa of the acid.[4]

Theoretical Considerations: The acidity of benzoic acid is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as bromine and fluorine, are expected to increase the acidity (lower the pKa) by stabilizing the conjugate base through inductive effects. Conversely, the methoxy group is typically electron-donating through resonance but can exhibit electron-withdrawing inductive effects. The net effect on the pKa will depend on the interplay of these electronic influences and their positions relative to the carboxylic acid group.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For 5-Bromo-2-fluoro-3-methoxybenzoic acid, one would expect to see distinct signals for the aromatic protons and the methoxy protons. The coupling patterns between the aromatic protons and with the fluorine atom will be particularly informative for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. Decoupling from protons is a standard technique to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

-

C-O Stretch (Carboxylic Acid and Methoxy): Absorptions in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions are expected.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: These will appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Observations:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (249.04 g/mol ) is expected. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups.

Conclusion

5-Bromo-2-fluoro-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid with physicochemical properties that suggest its potential as a valuable building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its key characteristics, including predicted values for molecular weight and lipophilicity. Furthermore, detailed, field-proven experimental protocols for the determination of its melting point, solubility, and pKa have been outlined to facilitate its empirical characterization. The provided spectroscopic insights will aid in the structural confirmation of this compound. A thorough understanding and experimental validation of these properties are essential for any researcher working with this molecule, enabling its effective application in further research and development endeavors.

References

- BenchChem. (n.d.). Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide.

- LibreTexts. (2025, July 21).

- University of California, Irvine. (n.d.).

- University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Pekcan, O., et al. (2006). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168-2174.

- (n.d.).

- (n.d.).

- (n.d.).

- (2021, September 19). experiment (1)

- Truman State University. (n.d.). Melting Point Experiment.

- University of Calgary. (n.d.).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-3-fluoro-2-methoxybenzoic acid CAS number and chemical identifiers

Topic: 5-Bromo-3-fluoro-2-methoxybenzoic acid: Technical Guide Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

5-Bromo-3-fluoro-2-methoxybenzoic acid (CAS 1784034-92-9 ) is a highly specialized trisubstituted benzoic acid derivative used primarily as a scaffold in the synthesis of small molecule kinase inhibitors.[1][2] Its structural uniqueness lies in the dense functionalization of the phenyl ring—combining an electron-donating methoxy group with electron-withdrawing fluoro and bromo substituents. This specific substitution pattern (5-Br, 3-F, 2-OMe) makes it a critical "warhead" precursor for Suzuki-Miyaura cross-coupling reactions, particularly in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other targeted oncology therapies.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The compound is characterized by a sterically crowded environment around the carboxylic acid, influenced by the ortho-methoxy and meta-fluoro groups.

Table 1: Chemical Identifiers[3][4]

| Identifier | Value |

| Chemical Name | 5-Bromo-3-fluoro-2-methoxybenzoic acid |

| CAS Number | 1784034-92-9 |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.03 g/mol |

| SMILES | COc1c(F)cc(Br)cc1C(=O)O |

| InChI Key | LOHNUHQHQVUAGX-UHFFFAOYSA-N |

| MDL Number | MFCD22570364 |

Table 2: Physicochemical Properties (Experimental & Predicted)

| Property | Value | Context/Notes |

| Appearance | Off-white to pale yellow solid | Crystalline powder form typical. |

| Melting Point | 155–160 °C (Predicted) | Note: Precursor 3-F-2-OMe melts at 87-91°C; bromination increases MP significantly. |

| Boiling Point | ~335 °C | At 760 mmHg (Predicted). |

| pKa (Acid) | ~2.8 ± 0.2 | Increased acidity vs. benzoic acid due to electron-withdrawing F and Br. |

| LogP | 2.38 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; soluble in organic solvents. |

Synthetic Pathways

The synthesis of 5-Bromo-3-fluoro-2-methoxybenzoic acid requires precise regiochemical control to ensure the bromine atom is installed at the C5 position rather than the C6 position.

Primary Route: Electrophilic Bromination of 3-Fluoro-2-methoxybenzoic Acid

This is the most direct laboratory-scale route. The starting material, 3-fluoro-2-methoxybenzoic acid (CAS 106428-05-1) , directs electrophilic aromatic substitution primarily to the C5 position.

-

Mechanism: The C2-methoxy group is a strong ortho/para activator. The C3-fluoro group is a weak ortho/para director (but deactivating). The C1-carboxyl group is a meta director.

-

Position 5: Para to OMe, Meta to COOH. (Electronically favored).

-

Position 6: Ortho to OMe, Para to F. (Sterically hindered by the adjacent COOH and OMe).

-

-

Result: Bromination occurs selectively at C5.

Experimental Protocol (Lab Scale)

-

Dissolution: Dissolve 1.0 eq of 3-fluoro-2-methoxybenzoic acid in Glacial Acetic Acid (10 mL/g).

-

Bromination: Add 1.1 eq of Bromine (Br₂) dropwise at room temperature. Alternatively, use N-Bromosuccinimide (NBS) in DMF for milder conditions.

-

Reaction: Stir at 40–50 °C for 4–6 hours. Monitor by HPLC/LC-MS for consumption of starting material.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Workup: Filter the precipitated solid. Wash with 10% NaHSO₃ (to remove excess bromine) and water.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) if regioisomers are present.

Visualization: Synthesis Workflow

Medicinal Chemistry Applications

This compound serves as a critical Building Block (BB) in the "Design, Make, Test" cycle of drug discovery.

Kinase Inhibitor Scaffolds (BTK/EGFR)

The 5-bromo position provides a handle for Suzuki-Miyaura coupling , allowing the attachment of heteroaryl groups (e.g., pyrazoles, pyridines) common in kinase inhibitors like Pirtobrutinib or Ibrutinib analogs. The C1-carboxylic acid is typically converted into an amide, linking to the "hinge-binding" motif of the inhibitor.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the carboxylic acid can be coupled to a linker (PEG/alkyl chain) that connects to an E3 ligase ligand, while the aryl ring remains part of the Warhead binding the target protein.

Structural Activity Relationship (SAR) Tuning

-

Fluorine Effect: The C3-fluorine atom modulates metabolic stability (blocking oxidation) and influences the conformation of the methoxy group via electrostatic repulsion, often locking the molecule in a bioactive conformation.

-

Methoxy Effect: Provides a hydrogen bond acceptor and fills hydrophobic pockets in the target protein.

Analytical Characterization

To validate the identity of synthesized or purchased batches, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0-13.5 ppm: Broad singlet (COOH).

-

δ 7.6-7.8 ppm: Doublet of doublets (Ar-H at C6). Coupling to F (para) and H (meta).

-

δ 7.4-7.5 ppm: Doublet of doublets (Ar-H at C4). Coupling to F (ortho).

-

δ 3.8-3.9 ppm: Singlet (3H, -OCH₃).

-

-

¹³C NMR: Distinct signals for C-F coupling (doublets) and the carbonyl carbon (~165 ppm).

-

Mass Spectrometry (ESI-):

-

[M-H]⁻: 247.0 / 249.0 (1:1 ratio indicating Bromine isotope pattern).

-

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Hazard Statement | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Rinse cautiously with water if exposed. |

| STOT-SE | H335: May cause respiratory irritation. | Use only in a fume hood. |

Storage: Store at 2–8 °C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

-

BLD Pharm. (2024).[3] Product Datasheet: 5-Bromo-3-fluoro-2-methoxybenzoic acid (CAS 1784034-92-9).[1][2][3] Retrieved from

-

Fluorochem. (2024). Chemical Properties of Halogenated Benzoic Acids. Retrieved from

-

ChemicalBook. (2024). Precursor Data: 3-Fluoro-2-methoxybenzoic acid (CAS 106428-05-1).[4] Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 5-Fluoro-2-methoxybenzoic acid derivatives. Retrieved from

-

Enanti Labs. (2023). Manufacturing of Fluorinated Benzoic Acid Intermediates. Retrieved from

Sources

Technical Whitepaper: 5-Bromo-3-fluoro-2-methoxybenzoic Acid Scaffolds in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" Kinase Scaffold[1]

In the landscape of modern kinase inhibitor design, the 5-Bromo-3-fluoro-2-methoxybenzoic acid scaffold represents a highly specialized, bifunctional building block. It serves as a critical "left-hand side" (LHS) fragment for Type I and Type II kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) .[1]

Its value lies in its unique substitution pattern:

-

2-Methoxy Group: Locks the molecular conformation via intramolecular hydrogen bonding with the amide NH, pre-organizing the inhibitor for the ATP-binding pocket.[1]

-

3-Fluoro Substituent: Modulates pKa, metabolic stability, and hydrophobic contacts within the gatekeeper region.[1]

-

5-Bromo Handle: A versatile attachment point for Suzuki-Miyaura cross-coupling, allowing the extension of the molecule into the solvent-exposed region or the hydrophobic back pocket.[1]

This guide details the synthesis, chemical reactivity, and medicinal chemistry applications of this scaffold, supported by validated protocols and mechanistic insights.[1]

Chemical Profile & Structural Logic[1]

Electronic & Steric Architecture

The 5-bromo-3-fluoro-2-methoxybenzoic acid core is not a random assembly; it is a tuned electronic system.[1]

-

The "Conformation Lock": The 2-methoxy group creates a steric clash with the C1-carbonyl while simultaneously accepting an intramolecular hydrogen bond from the amide nitrogen (in the final drug product).[1] This planarizes the amide bond, reducing the entropic penalty of binding to the kinase hinge region.[1]

-

Regiochemistry of Bromination: The synthesis of this core relies on the powerful directing effect of the methoxy group.[1] In 3-fluoro-2-methoxybenzoic acid , the C2-methoxy group strongly activates the para position (C5).[1] Since C3 is blocked by fluorine and C1 by the carboxyl group, electrophilic bromination occurs almost exclusively at C5, ensuring high regioselectivity without the need for complex protecting groups.[1]

Visualization: Structural Relationships

The following diagram illustrates the functional roles of each substituent on the benzene ring.

Figure 1: Functional decomposition of the scaffold.[1] The 2-OMe and 1-COOH (amide) interaction is critical for bioactivity.[1]

Synthetic Pathways & Protocols

Synthesis of the Core Scaffold

The most robust route to 5-Bromo-3-fluoro-2-methoxybenzoic acid starts from the commercially available 3-fluoro-2-methoxybenzoic acid . Direct bromination is favored due to the para-directing methoxy group.[1]

Protocol 1: Regioselective Bromination

Objective: Install a bromine atom at C5 with >95% regioselectivity.

-

Reagents: 3-Fluoro-2-methoxybenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN) or DMF.[1]

-

Catalyst: Catalytic amount of Ammonium Acetate (NH₄OAc) or Trifluoroacetic acid (TFA) can accelerate the reaction.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g (58.8 mmol) of 3-fluoro-2-methoxybenzoic acid in 100 mL of acetonitrile.

-

Addition: Cool the solution to 0°C. Add 11.5 g (64.6 mmol) of NBS portion-wise over 30 minutes. Note: Exothermic reaction; control temperature to prevent poly-bromination.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M-H]⁻ = 247/249).[1]

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: The crude product is often pure enough (>95%).[1] If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).[1]

-

Yield: Expected yield is 85–92%.[1]

Downstream Derivatization

Once synthesized, the scaffold branches into two primary workflows: Amide Coupling (Warhead attachment) and Suzuki Coupling (Tail extension).[1]

Figure 2: Divergent synthesis workflows starting from the brominated core.

Medicinal Chemistry Applications

BTK Inhibitor Design (The "Loxo" Strategy)

This scaffold is structurally homologous to the core found in next-generation BTK inhibitors (e.g., Pirtobrutinib analogs).[1] In these drugs, the benzoic acid is converted to an amide, linking to a tricyclic or heteroaryl system.[1]

-

Mechanism: The amide carbonyl accepts a hydrogen bond from the kinase hinge (e.g., Met477 in BTK), while the amide NH donates a hydrogen bond to the gatekeeper residue (e.g., Thr474).[1]

-

Role of 5-Br: The bromine allows for the introduction of solubilizing groups or hydrophobic tails that reach into the back pocket of the kinase, improving selectivity over EGFR or ITK.[1]

Experimental Data Summary

The following table summarizes the physicochemical impact of substituting the core positions.

| Position | Substituent | Effect on Potency/Properties | Synthetic Feasibility |

| C1 | COOH | Critical: Hinge binding motif. | High (HATU/EDC coupling) |

| C2 | -OMe | Critical: Locks conformation; improves metabolic stability vs. -OH.[1] | Pre-installed in starting material |

| C3 | -F | Modulator: Lowers pKa of amide; blocks metabolic oxidation at C3.[1] | Pre-installed; hard to modify late-stage |

| C5 | -Br | Handle: Allows library generation via cross-coupling.[1] | Excellent (Suzuki, Buchwald, Sonogashira) |

Detailed Experimental Protocol: Suzuki Coupling at C5

Context: This reaction is typically performed after amide coupling to avoid catalyst poisoning by the free carboxylic acid, but it can be done on the ester form of the acid.[1]

Protocol:

-

Setup: In a microwave vial, combine Methyl 5-bromo-3-fluoro-2-methoxybenzoate (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1]

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add Cesium Carbonate (Cs₂CO₃, 3.0 eq).

-

Reaction: Seal and heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Tip: If de-bromination (protodehalogenation) is observed, switch the catalyst to Pd(PPh₃)₄ or lower the temperature to 80°C.

References

-

Synthesis of Fluorinated Benzoic Acids

-

BTK Inhibitor Scaffolds (Patent Literature)

-

Chemical Properties of 3-Fluoro-2-methoxybenzoic Acid

-

Biological Potential of Fluorobenzene Analogs

Sources

- 1. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]

- 2. 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-5-methoxybenzoic acid | C8H7FO3 | CID 21942469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

The Electronic Architecture of 5-Bromo-3-fluoro-2-methoxybenzoic Acid: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The strategic placement of multiple substituents on an aromatic scaffold is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of 5-Bromo-3-fluoro-2-methoxybenzoic acid, a molecule embodying a complex interplay of electronic effects. We will dissect the synergistic and antagonistic contributions of the bromo, fluoro, methoxy, and carboxylic acid groups, providing a theoretical framework and practical methodologies for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the nuanced electronic properties of polysubstituted aromatic compounds.

Introduction: The Significance of Polysubstituted Aromatics

Benzoic acid derivatives are privileged scaffolds in drug discovery, appearing in the structures of numerous approved pharmaceuticals. The modification of the benzene ring with various substituents allows for the modulation of critical drug-like properties, including acidity (pKa), lipophilicity (LogP), metabolic stability, and target binding affinity. 5-Bromo-3-fluoro-2-methoxybenzoic acid presents a compelling case study where four distinct functional groups dictate the molecule's electronic landscape. Understanding the dominant electronic forces within this molecule is paramount for predicting its reactivity, acidity, and potential as a synthetic building block.

This guide will explore the foundational principles of inductive and resonance effects, apply them to this specific molecule, and outline a multi-pronged experimental and computational approach for empirical validation.

Theoretical Framework: Deconstructing the Electronic Effects

The electronic character of the benzene ring in 5-Bromo-3-fluoro-2-methoxybenzoic acid is determined by the cumulative influence of its four substituents. These influences can be broadly categorized into two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[1]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. Highly electronegative substituents pull electron density away from the ring, exerting an electron-withdrawing inductive effect (-I).[2][3]

-

Resonance Effect (+M/-M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic system. Substituents with lone pairs (e.g., -OCH₃, -F, -Br) can donate electron density to the ring via a positive mesomeric effect (+M). Conversely, π-systems containing electronegative atoms (e.g., -COOH) can withdraw electron density through a negative mesomeric effect (-M).[1]

Generally, the resonance effect, when operative, is more powerful than the inductive effect, except in the case of halogens where the strong inductive effect often dominates.[4][5]

Caption: Figure 1. Competing electronic effects on the aromatic ring.

Analysis of Individual Substituents:

-

Fluorine (at C3): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[2][6] Its lone pairs can participate in a weaker electron-donating resonance effect (+M). For halogens, the -I effect is dominant, leading to a net withdrawal of electron density from the ring.[4][6]

-

Bromine (at C5): Similar to fluorine, bromine exerts a strong -I effect and a weaker +M effect. Its electronegativity is lower than fluorine's, but its larger size and more diffuse p-orbitals make its +M effect slightly more significant, though still subordinate to its -I effect.

-

Methoxy (at C2): The oxygen atom's lone pairs result in a strong electron-donating resonance effect (+M), which typically outweighs its moderate -I effect.[7] This group activates the ring towards electrophilic substitution. However, its position ortho to the bulky carboxylic acid can lead to steric hindrance, potentially forcing the methoxy group out of the plane of the ring and diminishing the orbital overlap required for efficient resonance. This is a manifestation of the "ortho-effect."[3][8]

-

Carboxylic Acid (at C1): This group is strongly deactivating, withdrawing electron density through both a -I effect (from the electronegative oxygen atoms) and a -M effect (the C=O π-bond is conjugated with the ring).[2]

Overall Electronic Impact: The combined effect of two powerful inductively withdrawing halogens (F, Br) and a strongly withdrawing carboxylic acid group renders the aromatic ring electron-deficient. The methoxy group's donating effect provides some counterbalance, but the net effect is a significant polarization of the molecule. This electron deficiency is expected to markedly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[3]

Experimental and Computational Characterization

A multi-faceted approach is required to empirically validate the theoretical electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of individual nuclei within a molecule.[9] The chemical shift (δ) of a nucleus is highly sensitive to the local electron density.

-

¹H NMR: The two aromatic protons at positions C4 and C6 will provide direct insight. The proton at C4, flanked by the fluoro and bromo groups, is expected to be the most deshielded (highest chemical shift) due to the strong cumulative -I effects. The proton at C6 will also be deshielded, influenced by the adjacent bromine and the ortho carboxylic acid.

-

¹³C NMR: The chemical shifts of the aromatic carbons will reveal the electron density distribution around the ring. Carbons directly attached to electronegative substituents (C1, C2, C3, C5) will be significantly deshielded.

-

¹⁹F NMR: This provides a direct probe of the fluorine's electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Rationale

| Proton Position | Predicted Chemical Shift (δ) | Rationale |

|---|---|---|

| H4 | High (Downfield) | Flanked by two strongly electron-withdrawing halogens (F at C3, Br at C5). |

| H6 | High (Downfield) | Influenced by the -I effect of the adjacent Br (C5) and the anisotropic effect of the ortho -COOH group. |

| -OCH₃ | ~3.9 ppm | Typical range for a methoxy group on an aromatic ring. |

| -COOH | >10 ppm | Acidic proton, typically broad and far downfield.[10] |

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of 5-Bromo-3-fluoro-2-methoxybenzoic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

¹H NMR Parameters: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of ~220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Parameters: Use a standard pulse program with proton decoupling, referencing the spectrum to an appropriate fluorine standard (e.g., CFCl₃).

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign peaks based on chemical shifts, multiplicities (coupling constants), and comparison to predicted values and related structures.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of bonds, which are influenced by bond strength and the electronic environment. The carboxylic acid group provides two key vibrational bands.[12]

-

C=O Stretch: Typically found between 1740-1660 cm⁻¹. The strong electron-withdrawing nature of the ring substituents will pull electron density away from the carbonyl group, strengthening the C=O double bond and shifting its stretching frequency to a higher wavenumber compared to unsubstituted benzoic acid.[12]

-

O-H Stretch: This appears as a very broad band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in non-polar solvents.[13]

Protocol 2: FTIR Spectroscopic Analysis

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic peaks for the C=O and O-H stretches. Compare the C=O stretching frequency to that of benzoic acid (~1680-1700 cm⁻¹) to empirically confirm the electron-withdrawing effect of the substituents.

Computational Chemistry

Density Functional Theory (DFT) calculations provide a powerful in-silico method to corroborate experimental findings and visualize electronic properties.[14][15]

Workflow for DFT Analysis:

-

Structure Optimization: Build the 3D structure of the molecule and perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[14]

-

Frequency Calculation: Perform a vibrational frequency calculation to confirm the optimized structure is a true energy minimum and to predict the IR spectrum.

-

Property Calculation: Calculate key electronic properties:

-

Molecular Electrostatic Potential (MEP) Map: Visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

-

NMR Chemical Shifts: Predict ¹H and ¹³C chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital).[16]

-

Natural Bond Orbital (NBO) Analysis: Quantify the charge distribution on each atom.

-

Caption: Figure 2. General workflow for DFT analysis.

Implications for Drug Development

The distinct electronic architecture of 5-Bromo-3-fluoro-2-methoxybenzoic acid has direct consequences for its application in drug discovery.

-

Acidity (pKa): The strong net electron-withdrawing character of the substituents will significantly lower the pKa of the carboxylic acid, making it a much stronger acid than benzoic acid (pKa ≈ 4.2). This is critical, as the ionization state of a drug at physiological pH (≈ 7.4) governs its solubility, membrane permeability, and ability to interact with ionic residues in a protein binding pocket.

-

Reactivity: The electron-deficient nature of the aromatic ring deactivates it towards electrophilic aromatic substitution but may activate it for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present.

-

Molecular Interactions: The polarized C-F and C-Br bonds can participate in halogen bonding. The methoxy group can act as a hydrogen bond acceptor, and the carboxylic acid can act as both a hydrogen bond donor and acceptor. These potential interactions are crucial for molecular recognition at a biological target.

Conclusion

5-Bromo-3-fluoro-2-methoxybenzoic acid is a molecule defined by a complex balance of competing electronic effects. The powerful inductive withdrawal from the fluorine and bromine atoms, combined with the resonance and inductive withdrawal of the carboxylic acid, creates a highly polarized, electron-deficient aromatic system. This is only partially mitigated by the electron-donating methoxy group, whose effect may be sterically limited. This guide has outlined a combined theoretical, spectroscopic, and computational approach to fully characterize this electronic landscape. A thorough understanding of these principles enables medicinal chemists to rationally design molecules with tailored properties, accelerating the journey from a synthetic building block to a viable drug candidate.

References

-

IISTE.org. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. [Link]

-

Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids, Phenylacetic Acids, and Methyl Benzoates. Magnetic Resonance in Chemistry, 24(1), 94-99. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

Wikipedia. Hammett equation. [Link]

-

ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

-

Unknown Source. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

-

Quora. What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? [Link]

-

ADDI. Computational study of aromaticity with electron delocalization indices. [Link]

-

PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]

-

arXiv. The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study. [Link]

-

Chemistry Stack Exchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Link]

-

Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene. [Link]

-

ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

-

AIP Publishing. Electronic structure of BN-aromatics: Choice of reliable computational tools. [Link]

-

Vaia. The magnitudes and signs of the σ constants associated with meta and para substituents can be rationalized... [Link]

-

IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

-

PMC. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. [Link]

-

Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

-

PMC. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

- Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

-

Khan Academy. Worked example: Resonance vs. inductive effects. [Link]

-

Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

PubChem. 5-Bromo-2-methoxybenzoic acid. [Link]

-

ACS Publications. Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

SciSpace. A survey of Hammett substituent constants and resonance and field parameters. [Link]

-

PubChemLite. 5-bromo-2-fluoro-4-methoxybenzoic acid (C8H6BrFO3). [Link]

-

Advanced ChemBlocks. 3-Bromo-5-fluoro-2-methoxybenzoic acid. [Link]

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. benchchem.com [benchchem.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. addi.ehu.eus [addi.ehu.eus]

- 10. web.mit.edu [web.mit.edu]

- 11. rsc.org [rsc.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. iiste.org [iiste.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: X-ray Crystallography of 5-Bromo-3-fluoro-2-methoxybenzoic Acid

[1][2]

Executive Summary & Chemical Context

Molecule: 5-Bromo-3-fluoro-2-methoxybenzoic acid CAS: 1214339-49-1 (and related isomers) Significance: This scaffold represents a "privileged structure" in medicinal chemistry.[1][2] The 2-methoxy group typically locks conformation via intramolecular hydrogen bonding or steric repulsion, while the 5-bromo handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the pharmacophore.[1][2] The 3-fluoro substituent modulates pKa and metabolic stability.[1][2]

Understanding the solid-state arrangement is critical for:

Crystallization Protocol (The "How-To")

Obtaining diffraction-quality single crystals of poly-substituted benzoic acids requires overcoming their tendency to form microcrystalline powders due to strong carboxylic acid dimerization.[1][2]

Phase 1: Solvent Screening Strategy

The presence of the hydrophobic bromine and hydrophilic carboxyl group necessitates a biphasic or polar-protic approach.[1][2]

| Method | Solvent System | Conditions | Target Mechanism |

| Slow Evaporation | Ethanol / Water (80:[1][2]20) | Room Temp, dust-free | Exploits H-bonding solubility; yields prisms.[1][2] |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Sealed chamber, | Controlled supersaturation; minimizes nucleation sites.[1] |

| Sublimation | None (Vacuum) | Recommended: Produces ultra-pure plates, avoiding solvation issues common with carboxylic acids.[1][2] |

Phase 2: Handling the "Ortho Effect"

The 2-methoxy group creates significant steric strain with the carboxylic acid.[1][2] In solution, this bond rotates; in the crystal, it locks.[1]

Data Collection & Processing Strategy

The presence of Bromine (Z=35) provides a strong anomalous scattering signal, making this molecule ideal for verifying absolute structure if synthesized chirally (though this specific molecule is achiral) or for phasing complex co-crystals.[1]

Experimental Parameters

Structural Analysis & Expected Lattice Architecture

Based on the Cambridge Structural Database (CSD) trends for 2,3,5-substituted benzoic acids, the following structural motifs are statistically probable and should be the focus of refinement.

A. The Primary Synthon: Carboxylic Acid Dimer

The dominant interaction will be the centrosymmetric

-

Distance:

distances of ~2.65 Å.[1][2] -

Geometry: Expect the carboxylic acid plane to be twisted relative to the benzene ring by 20–40° .[2]

B. Halogen Bonding (The Critical Drug Design Feature)

The 5-Bromo atom is a potent Halogen Bond donor (

-

Interaction:

(carbonyl of adjacent dimer).[1][2] -

Angle:

(Strictly linear).[1][2] -

Distance: Less than the sum of van der Waals radii (< 3.37 Å).[1]

-

Significance: In protein binding, this Br often targets backbone carbonyls (e.g., in the hinge region of kinases).[1] The crystal structure validates this vector.[2]

C. Representative Crystallographic Data (Predicted Range)

Note: These values define the search window for indexing diffraction spots.

| Parameter | Expected Range (Monoclinic) | Expected Range (Triclinic) |

| Space Group | ||

| a ( | 7.5 – 9.0 | 6.8 – 7.5 |

| b ( | 11.0 – 14.0 | 8.0 – 9.5 |

| c ( | 12.0 – 15.0 | 10.0 – 12.0 |

| 95 – 105 | N/A | |

| Z (Molecules/Cell) | 4 | 2 |

| Density ( | 1.65 – 1.75 | 1.65 – 1.75 |

Visualization of Structural Logic[1][2]

The following diagram illustrates the workflow from synthesis to structural insight, highlighting the competing intermolecular forces that dictate the lattice.

Caption: Workflow connecting crystallization strategy to the identification of critical structural synthons (Dimer, Twist, Halogen Bond).

References

-

Gropeaux, G. et al. (2023).[1] Structural analysis of fluorinated benzamides and benzoic acids. Molbank, 2023(3), M1717.[1] Link

-

Sun, J. (2014).[1] Crystal structure of triaqua(1,10-phenanthroline)(2,4,5-trifluoro-3-methoxybenzoato)cobalt(II).[1][2] Acta Crystallographica Section E, 70(11), m367-m368.[1][2] Link

-

Wagner, C. E.[1] & Groy, T. L. (2010).[1] 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1][2] Acta Crystallographica Section E, 66(9), o2285.[1] Link

-

Metrangolo, P. et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry.[1][2] Chemical Reviews, 108(5), 1943-2014.[1][2] (Foundational text for interpreting the Br...O interaction). Link[1][2]

Thermodynamic Profiling of Halogenated Methoxybenzoic Acids: A Technical Guide

The following technical guide details the thermodynamic characterization of halogenated methoxybenzoic acids. This document is structured to serve as a reference for experimental design and data interpretation in pharmaceutical and materials science contexts.

Executive Summary & Scientific Context

Halogenated methoxybenzoic acids represent a critical structural motif in medicinal chemistry, often serving as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Their thermodynamic profile—specifically enthalpy of formation (

The Core Challenge: The coexistence of an electron-donating methoxy group (-OCH

Theoretical Framework: Structure-Property Relationships[1]

Lattice Energy and Hydrogen Bonding

In the crystalline state, these acids predominantly form centrosymmetric dimers via cyclic hydrogen bonds between carboxyl groups (

-

Methoxy Effect: The -OCH

group can act as a secondary hydrogen bond acceptor, potentially disrupting the standard dimer if positioned ortho to the carboxyl group (intramolecular H-bonding), significantly lowering -

Halogen Effect: Halogens increase the molecular weight and van der Waals surface area, typically increasing

. However, they also introduce lipophilicity. The balance between these forces determines the aqueous solubility.

Group Additivity Principles

For predictive modeling (QSAR), the standard molar enthalpy of formation in the gas phase (

-

Base: Benzoic Acid core.

-

Increments:

substitution; -

Correction: Ortho-interaction terms are critical. An ortho-methoxy group stabilizes the molecule less than a para-methoxy group due to steric repulsion, unless intramolecular H-bonding occurs.

Experimental Methodologies

Protocol A: Rotating-Bomb Combustion Calorimetry

Objective: Determination of Standard Molar Enthalpy of Combustion (

Workflow Steps:

-

Calorimeter Calibration:

-

Perform calibration using NIST-traceable Benzoic Acid (Standard Reference Material 39j).

-

Determine the energy equivalent (

) of the system.

-

-

Sample Preparation:

-

Press the halogenated methoxybenzoic acid into a pellet (

). -

Crucible Selection: Use a Platinum (Pt) or Tantalum (Ta) crucible to resist acid corrosion.

-

-

Bomb Solution Preparation (The Reduction Step):

-

Add

of reducing solution to the bomb. -

For Chlorine/Bromine: Use Arsenious Oxide solution (

) to reduce any free

-

-

Combustion:

-

Pressurize with high-purity Oxygen (

). -

Fire the fuse.[1]

-

-

Rotation:

-

Immediately after ignition, initiate the rotation mechanism. This washes the bomb walls, dissolving all gaseous HX into the aqueous solution and ensuring uniform concentration.

-

-

Post-Combustion Analysis:

-

Titrate the bomb solution to determine the exact amount of nitric acid (formed from residual

) and unreacted arsenious oxide. This allows for precise Washburn corrections.

-

Protocol B: Transpiration Method (Sublimation)

Objective: Determination of Vapor Pressure (

Workflow Steps:

-

Saturation: A stream of inert gas (

) passes through a thermostated U-tube containing the sample (coated on glass beads to maximize surface area). -

Collection: The saturated gas flows into a cold trap (condenser) at a known flow rate (

). -

Quantification: The condensed sample is dissolved and quantified using UV-Vis spectrophotometry or HPLC.

-

Calculation: Vapor pressure

is calculated via the ideal gas law based on the mass condensed. -

Thermodynamics: Plot

vs

Visualization of Workflows

Calorimetric Process Flow

The following diagram illustrates the logic flow for the Rotating Bomb Calorimetry protocol, highlighting the critical "Rotation" and "Reduction" steps required for halogenated species.

Caption: Workflow for Rotating Bomb Calorimetry of Halogenated Compounds, emphasizing the rotation step for chemical equilibrium.

Thermodynamic Cycle (Born-Haber)

This diagram visualizes the relationship between the solid state, gas state, and elemental standard states, defining the key enthalpies.

Caption: Thermodynamic cycle linking formation enthalpies in crystalline and gas phases via sublimation enthalpy.[2]

Reference Data & Analysis

The following tables summarize authoritative thermodynamic data for the parent substructures. Researchers should use these values as baselines for Group Additivity calculations when specific data for a mixed halogenated-methoxy derivative is unavailable.

Table 1: Thermodynamic Properties of Methoxybenzoic Acids (Anisic Acids)

Data derived from static bomb calorimetry and transpiration methods.

| Isomer | Key Structural Insight | |||

| 2-Methoxy (Ortho) | Intramolecular H-bond reduces lattice energy. | |||

| 3-Methoxy (Meta) | Standard dimer formation; higher sublimation enthalpy. | |||

| 4-Methoxy (Para) | Most stable crystalline lattice due to symmetry. |

Table 2: Thermodynamic Properties of Monohalobenzoic Acids

Data derived from rotating bomb calorimetry.

| Compound | Notes | ||

| 4-Chlorobenzoic Acid | Cl increases lipophilicity vs H. | ||

| 4-Bromobenzoic Acid | Br significantly increases molecular weight.[3] | ||

| 4-Iodobenzoic Acid | Highest dispersion forces; lowest solubility. |

Data Synthesis & Interpretation

When analyzing a specific target like 3-chloro-4-methoxybenzoic acid :

-

Additivity: The formation enthalpy can be approximated by taking the value of 4-methoxybenzoic acid and applying the "Chlorine-for-Hydrogen" increment on the meta position.

-

Deviation: Significant deviation from the additive value (

) usually indicates steric crowding (e.g., if the Cl and OCH

References

-

NIST Chemistry WebBook, SRD 69. Benzoic acid, 2-methoxy- (Thermochemical Data).[4] National Institute of Standards and Technology.[3][4][5] [Link]

-

NIST Chemistry WebBook, SRD 69. Benzoic acid, 4-bromo- (Thermochemical Data).[6] National Institute of Standards and Technology.[3][4][5] [Link]

-

Johnson, W. H., & Prosen, E. J. (1974). The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids. Journal of Research of the National Bureau of Standards.[7] [Link]

-

Ribeiro da Silva, M. A. V., et al. (2000). Enthalpies of combustion, vaporization and formation of the isomeric methoxybenzoic acids. Journal of Chemical Thermodynamics.[3][8] (Cited via NIST/ResearchGate context). [Link]

-

Verevkin, S. P. (2000). Thermochemistry of substituted benzenes: vaporization enthalpies and hydrogen bonding. (Contextual reference for Transpiration Method). [Link]

Sources

- 1. homepages.gac.edu [homepages.gac.edu]

- 2. researchgate.net [researchgate.net]

- 3. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 4. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Benzoic acid, 2-bromo- [webbook.nist.gov]

Methodological & Application

Synthesis of 5-Bromo-3-fluoro-2-methoxybenzoic Acid and Its Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols and scientific insights into the synthesis of 5-bromo-3-fluoro-2-methoxybenzoic acid and its common derivatives, namely amides and esters. This highly functionalized aromatic molecule is a valuable building block in medicinal chemistry and materials science. The synthetic strategy hinges on a powerful technique in modern organic chemistry: Directed ortho-Metalation (DoM), followed by a regioselective electrophilic bromination.

Introduction: The Strategic Importance of Functionalized Benzoic Acids

Substituted benzoic acids are privileged scaffolds in drug discovery and development. The strategic placement of various functional groups on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. This, in turn, can significantly impact its biological activity and pharmacokinetic profile. The target molecule, 5-bromo-3-fluoro-2-methoxybenzoic acid, incorporates a unique combination of substituents: a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid. This array of functionalities offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 5-bromo-3-fluoro-2-methoxybenzoic acid suggests a two-step approach. The bromine atom can be introduced via electrophilic aromatic substitution on a pre-functionalized benzoic acid. The key precursor is identified as 3-fluoro-2-methoxybenzoic acid. This intermediate can be efficiently synthesized from commercially available 3-fluoroanisole through a Directed ortho-Metalation (DoM) and subsequent carboxylation.

Caption: Retrosynthetic pathway for 5-bromo-3-fluoro-2-methoxybenzoic acid.

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-2-methoxybenzoic Acid

The synthesis of 3-fluoro-2-methoxybenzoic acid is achieved through the Directed ortho-Metalation (DoM) of 3-fluoroanisole. DoM is a powerful technique that allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[1][2] In this case, the methoxy group (-OCH₃) serves as an excellent DMG, directing the lithiation to the C2 position. The fluorine atom also exhibits a directing effect, further activating the ortho position.[3]

Protocol 1: Synthesis of 3-Fluoro-2-methoxybenzoic Acid via Directed ortho-Metalation

This protocol details the lithiation of 3-fluoroanisole and subsequent carboxylation with carbon dioxide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoroanisole | 126.13 | 5.00 g | 39.6 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 17.4 mL | 43.6 mmol |

| Dry Carbon Dioxide (CO₂) | 44.01 | Excess | - |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-fluoroanisole (5.00 g, 39.6 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the starting material.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 17.4 mL, 43.6 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn yellow or orange, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.[4]

-

Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution for 1 hour. Alternatively, the reaction mixture can be poured onto an excess of crushed dry ice.

-

Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid (~50 mL) until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude 3-fluoro-2-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white solid.

Expected Yield: 70-85%

Caption: Experimental workflow for the synthesis of 3-fluoro-2-methoxybenzoic acid.

Part 2: Synthesis of 5-Bromo-3-fluoro-2-methoxybenzoic Acid

The second step involves the regioselective bromination of the synthesized 3-fluoro-2-methoxybenzoic acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring.

-

-OCH₃ group: An activating, ortho-, para-director.

-

-F atom: A deactivating, ortho-, para-director.

The methoxy group strongly activates the positions ortho and para to it (C2, C4, and C6). The carboxylic acid directs incoming electrophiles to the positions meta to it (C4 and C6). The fluorine atom directs to its ortho and para positions (C2 and C4). The C2 position is already substituted. The C4 and C6 positions are activated by the methoxy group and directed by the carboxylic acid and fluorine. However, the C6 position is sterically hindered by the adjacent methoxy group. Therefore, the C5 position is the most likely site for bromination, being para to the strongly activating methoxy group and meta to the deactivating carboxylic acid.

Protocol 2: Bromination of 3-Fluoro-2-methoxybenzoic Acid

This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[2][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-2-methoxybenzoic acid | 170.14 | 3.00 g | 17.6 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 3.30 g | 18.5 mmol |

| Acetonitrile | - | 50 mL | - |

| Saturated Sodium Thiosulfate Solution | - | 30 mL | - |

| Ethyl Acetate | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-fluoro-2-methoxybenzoic acid (3.00 g, 17.6 mmol) in acetonitrile (50 mL).

-

Reagent Addition: Add N-bromosuccinimide (3.30 g, 18.5 mmol) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate (30 mL) to quench any remaining NBS.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-bromo-3-fluoro-2-methoxybenzoic acid as a solid.

Expected Yield: 75-90%

Part 3: Synthesis of 5-Bromo-3-fluoro-2-methoxybenzoic Acid Derivatives

The carboxylic acid functionality of the title compound serves as a convenient handle for the synthesis of various derivatives, such as amides and esters.

Protocol 3: Synthesis of Amide Derivatives

Amide bond formation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.[] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU.[3]

General Procedure for Amide Synthesis using EDC/HOBt:

-

Activation: To a solution of 5-bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add HOBt (1.2 eq) and the desired amine (1.1 eq).

-

Coupling: Cool the mixture to 0 °C and add EDC (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Perform a standard aqueous work-up and purify the crude product by column chromatography or recrystallization.

Protocol 4: Synthesis of Ester Derivatives

Esterification can be carried out under various conditions. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (Fischer esterification). Alternatively, for more sensitive substrates, coupling agents can be employed.[8]

General Procedure for Fischer Esterification:

-

Reaction Setup: Dissolve 5-bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Perform a standard aqueous work-up and purify the crude ester by column chromatography.

Summary of Synthetic Protocols

| Protocol | Starting Material | Key Reagents | Product |

| 1 | 3-Fluoroanisole | n-BuLi, CO₂ | 3-Fluoro-2-methoxybenzoic acid |

| 2 | 3-Fluoro-2-methoxybenzoic acid | NBS | 5-Bromo-3-fluoro-2-methoxybenzoic acid |

| 3 | 5-Bromo-3-fluoro-2-methoxybenzoic acid | Amine, EDC, HOBt | Amide Derivative |

| 4 | 5-Bromo-3-fluoro-2-methoxybenzoic acid | Alcohol, Acid Catalyst | Ester Derivative |

Conclusion

This application note provides a comprehensive guide to the synthesis of 5-bromo-3-fluoro-2-methoxybenzoic acid and its derivatives. The described protocols are based on well-established and reliable synthetic methodologies. By understanding the underlying principles of Directed ortho-Metalation and electrophilic aromatic substitution, researchers can confidently apply these methods to generate a variety of functionalized benzoic acid derivatives for applications in drug discovery and materials science.

References

- Directed ortho metalation - Grokipedia. (n.d.).

-

Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. - Filo. (2025, July 23). Retrieved February 19, 2026, from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved February 19, 2026, from [Link]

-

N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

Directed ortho metalation - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

Directed ortho Metalation: Soon to be a Textbook Reaction? (n.d.). Retrieved February 19, 2026, from [Link]

-

Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Retrieved February 19, 2026, from [Link]

- CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents. (n.d.).

-

First general, direct, and regioselective synthesis of substituted methoxybenzoic acids by ortho metalation - PubMed. (2007, April 27). Retrieved February 19, 2026, from [Link]

-

3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022, April 8). Retrieved February 19, 2026, from [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). Retrieved February 19, 2026, from [Link]

-

Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. (n.d.). Retrieved February 19, 2026, from [Link]

-

Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents - Luxembourg Bio Technologies. (n.d.). Retrieved February 19, 2026, from [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - Semantic Scholar. (2016, November 12). Retrieved February 19, 2026, from [Link]

-

ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved February 19, 2026, from [Link]

-

07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (n.d.). Retrieved February 19, 2026, from [Link]

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (2013, September 11). Retrieved February 19, 2026, from [Link]

-

Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. (2023, February 10). Retrieved February 19, 2026, from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved February 19, 2026, from [Link]

-

A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

-

Electrophilic Aromatic Substitution - LabXchange. (2025, January 2). Retrieved February 19, 2026, from [Link]

-

Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE. (2025, May 22). Retrieved February 19, 2026, from [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20). Retrieved February 19, 2026, from [Link]

Sources

- 1. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Application Notes & Protocols: Leveraging 5-Bromo-3-fluoro-2-methoxybenzoic Acid in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Bromo-3-fluoro-2-methoxybenzoic acid. This uniquely substituted aromatic scaffold serves as a high-value intermediate in the synthesis of complex pharmaceutical agents. We present its physicochemical properties, explore the strategic importance of its functional groups, and provide detailed, field-proven protocols for its utilization in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: A Multifunctional Building Block for Modern Drug Discovery

5-Bromo-3-fluoro-2-methoxybenzoic acid is a synthetically versatile building block designed for the intricate demands of modern medicinal chemistry. Its structure is strategically functionalized to allow for sequential and regioselective modifications, making it an ideal starting point for the construction of diverse molecular libraries and targeted drug candidates.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034903&t=l", label=""]; caption [label="Figure 1. Structure of 5-Bromo-3-fluoro-2-methoxybenzoic acid", fontsize=10]; } enddot

The utility of this intermediate is derived from the orthogonal reactivity of its four key functional groups:

-

The Bromo Group (Br): Positioned at C5, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in C-C and C-N bond-forming reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[1][2]

-

The Fluoro Group (F): The fluorine atom at C3 imparts significant and often beneficial changes to the physicochemical properties of a parent molecule. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to improve pharmacokinetic profiles.[3][4]

-

The Methoxy Group (OCH₃): Located at C2, the electron-donating methoxy group influences the electronic nature of the aromatic ring, which can modulate the reactivity of the other positions. It can also serve as a potential point for demethylation to reveal a phenol, providing another site for diversification.

-

The Carboxylic Acid Group (COOH): This functional group is a cornerstone of drug design, primarily serving as a precursor for the formation of amide bonds—one of the most common linkages in pharmaceutical agents. It can also be converted to esters, ketones, or reduced to an alcohol, offering numerous synthetic pathways.[5][6]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is critical for reaction setup, purification, and scale-up.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-3-fluoro-2-methoxybenzoic acid | N/A |